2-Morpholinobenzo[D]thiazol-6-amine
Overview
Description
WAY-644841 is a chemical compound known for its inhibition of androgen receptor dimerization. It has a molecular formula of C11H13N3OS and a molecular weight of 235.31. This compound is primarily used in scientific research, particularly in the fields of immunology and inflammation .
Preparation Methods
The synthetic routes and reaction conditions for WAY-644841 are not widely documented in public sources. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and efficacy. Industrial production methods would likely involve similar synthetic routes but on a larger scale, with stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
WAY-644841 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-644841 is used extensively in scientific research due to its ability to inhibit androgen receptor dimerization. This makes it valuable in studies related to:
Chemistry: Understanding the chemical properties and reactions of WAY-644841 can provide insights into the behavior of similar compounds.
Biology: WAY-644841 is used to study the role of androgen receptors in various biological processes.
Medicine: Research involving WAY-644841 can contribute to the development of new treatments for diseases related to androgen receptor activity, such as prostate cancer.
Industry: WAY-644841 can be used in the development of new materials or chemicals with specific properties.
Mechanism of Action
WAY-644841 exerts its effects by inhibiting the dimerization of androgen receptors. This inhibition prevents the receptors from binding to DNA and activating the transcription of target genes. The molecular targets and pathways involved in this process are primarily related to the androgen receptor signaling pathway .
Comparison with Similar Compounds
WAY-644841 is unique in its specific inhibition of androgen receptor dimerization. Similar compounds include:
Daclizumab: A humanized monoclonal antibody that blocks the interleukin-2 receptor.
Nadunolimab: A human monoclonal antibody targeting interleukin-1 receptor accessory protein.
Lebrikizumab: An IgG4 humanized monoclonal antibody that binds to interleukin-13.
These compounds, while similar in their use as inhibitors, target different receptors and pathways, highlighting the unique specificity of WAY-644841.
Properties
IUPAC Name |
2-morpholin-4-yl-1,3-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMBVXZHRNOPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368978 | |
Record name | 2-morpholin-4-yl-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850021-27-1 | |
Record name | 2-(4-Morpholinyl)-6-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850021-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-morpholin-4-yl-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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